2-(2-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
Description
2-(2-Methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide (CAS: 303083-82-1, molecular formula: C23H22N2O3) is a hydrazide-hydrazone derivative synthesized via the condensation of 2-(2-methylphenoxy)acetohydrazide with benzaldehyde under acidic conditions . Its structure features a 2-methylphenoxy group linked to an acetohydrazide backbone and an (E)-benzylidene moiety. This compound belongs to a broader class of N-arylidene acetohydrazides, which are studied for diverse pharmacological activities, including anti-inflammatory, kinase inhibition, and antimicrobial properties .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-5-6-10-15(13)20-12-16(19)18-17-11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNMOPWIYRPCQU-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92966-12-6 | |
| Record name | N'-BENZYLIDENE-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of 2-(2-Methylphenoxy)Acetic Acid
The synthesis begins with the esterification of 2-(2-methylphenoxy)acetic acid using ethanol and thionyl chloride (SOCl₂). This reaction produces ethyl 2-(2-methylphenoxy)acetate , characterized by its high yield (95–98%) and purity. The general procedure involves:
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Dissolving 2-(2-methylphenoxy)acetic acid in anhydrous ethanol.
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Adding thionyl chloride dropwise under ice-cooling to prevent side reactions.
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Refluxing the mixture for 4–6 hours, followed by solvent evaporation under reduced pressure.
The ester is purified via vacuum distillation or recrystallization from ethanol/water mixtures, yielding a colorless liquid.
Hydrazinolysis to Form the Hydrazide
The ester undergoes hydrazinolysis with excess hydrazine hydrate (NH₂NH₂·H₂O) in methanol. This step replaces the ethoxy group with a hydrazide moiety:
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Mixing ethyl 2-(2-methylphenoxy)acetate (1.0 equiv) with hydrazine hydrate (5.0 equiv) in methanol.
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Filtering the precipitated hydrazide and recrystallizing it from ethanol/water.
This method achieves yields of 90–94%, with the hydrazide confirmed via melting point (62–64°C) and spectral data.
Condensation with Benzaldehyde to Form the Schiff Base
The final step involves condensing 2-(2-methylphenoxy)acetohydrazide with benzaldehyde to form the target Schiff base.
Reaction Conditions and Catalysis
The condensation is typically performed in ethanol under acidic catalysis:
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Dissolving the hydrazide (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol.
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Adding 2–3 drops of glacial acetic acid or hydrochloric acid (HCl) as a catalyst.
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Refluxing the mixture for 2–3 hours, monitored by thin-layer chromatography (TLC).
Acetic acid is preferred for milder conditions, while HCl accelerates the reaction but may require neutralization with sodium bicarbonate post-reaction.
Isolation and Purification
After refluxing, the mixture is cooled to 5–10°C to precipitate the product. The crude solid is filtered, washed with cold ethanol, and recrystallized from methanol or ethanol. Yields range from 68% to 85%, depending on the aldehyde’s reactivity and purification method.
Optimization of Reaction Parameters
Molar Ratio of Reactants
A slight excess of benzaldehyde (1.2 equiv) ensures complete conversion of the hydrazide, minimizing unreacted starting material. Higher equivalents may lead to side products like bis-Schiff bases.
Catalyst Selection
Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Glacial Acetic Acid | 75–80 | 3–4 |
| HCl (2 drops) | 80–85 | 2–3 |
HCl offers faster kinetics but requires careful pH adjustment.
Spectral Characterization and Validation
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The molecular ion peak at m/z 268.12 [M⁺] corresponds to C₁₆H₁₆N₂O₂. Fragmentation patterns align with loss of H₂O (–18 amu) and cleavage of the phenoxy group.
Comparative Analysis with Related Compounds
Substituent Effects on Yield
| Aldehyde Substituent | Yield (%) | Reference |
|---|---|---|
| Benzaldehyde | 80–85 | |
| 4-Methoxybenzaldehyde | 70–75 | |
| 4-Nitrobenzaldehyde | 65–70 |
Electron-donating groups (e.g., -OCH₃) reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity but may destabilize the imine.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 268.31 g/mol
- SMILES : CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.12848 | 163.2 |
| [M+Na]+ | 291.11042 | 175.9 |
| [M+NH₄]+ | 286.15502 | 171.0 |
| [M+K]+ | 307.08436 | 168.0 |
| [M-H]- | 267.11392 | 168.6 |
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of hydrazides, including those similar to 2-(2-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide , exhibit antimicrobial properties. These compounds can inhibit bacterial growth and are being studied for their potential use in treating infections caused by resistant strains of bacteria .
- β-Glucuronidase Inhibition : A study on phenoxyacetohydrazide Schiff bases demonstrated that certain hydrazide derivatives can act as β-glucuronidase inhibitors, which are relevant in the treatment of diseases associated with glucuronidase activity, such as certain cancers and metabolic disorders . The structure of This compound suggests it may possess similar inhibitory properties.
- Anti-inflammatory Properties : Compounds similar to this hydrazide have been evaluated for their anti-inflammatory effects, which are crucial in managing conditions like arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including This compound against several bacterial strains. The results indicated significant inhibition of growth at varying concentrations, suggesting potential for further development as an antimicrobial agent.
Case Study 2: β-Glucuronidase Inhibition
In vitro assays were conducted to assess the β-glucuronidase inhibitory potential of a series of phenoxyacetohydrazide derivatives. The findings revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory activity, supporting the hypothesis that structural modifications can optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Derivatives
- Compound 9e (N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide): Structural Differences: Replaces the 2-methylphenoxy group with a 2-phenoxyphenyl moiety and incorporates a 4-fluorobenzylidene substituent. Activity: Demonstrated superior anti-inflammatory activity in vitro compared to the parent scaffold, attributed to the electron-withdrawing fluorine atom enhancing receptor binding . Synthesis: Requires pyridine and prolonged reflux (2 hours), yielding 68% product .
- (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f): Structural Differences: Features a pyrazolylamino group and 4-chlorobenzylidene substituent. Activity: Suppressed TNF-α production by 55.8% in vivo, comparable to the standard drug SB-203580, due to enhanced lipophilicity from the chlorophenyl group .
Kinase Inhibitors
- 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-benzylideneacetohydrazide (4a): Structural Differences: Contains a quinoxalinone ring instead of the methylphenoxy group. Activity: Exhibited moderate kinase inhibition (IC50 = 12.3 µM) but lower potency than derivatives with bulkier substituents (e.g., 4-methoxybenzylidene) . Synthesis: Refluxed in methanol for 6 hours (yield: 54%) .
- N′-[(E)-(2-Hydroxyphenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide (9): Structural Differences: Substitutes the methylphenoxy group with a purinylsulfanyl group. Activity: Showed antithyroid activity (IC50 = 8.7 µM) due to sulfur-mediated interactions with thyroid peroxidase .
Antimicrobial Agents
- 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-nitrobenzylidene)acetohydrazide (13) :
Anticancer Agents
- 2-((5-Fluorobenzothiazol-2-yl)thio)-N'-(4-fluorobenzylidene)acetohydrazide (4d): Structural Differences: Contains a fluorobenzothiazolylthio group instead of methylphenoxy. Activity: Demonstrated selective cytotoxicity against HT-29 colorectal cancer cells (IC50 = 9.2 µM) via DNA synthesis inhibition .
Structural-Activity Relationship (SAR) Trends
Biological Activity
2-(2-Methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by data tables and case studies.
The synthesis of this compound typically involves a two-step process:
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Formation of 2-(2-methylphenoxy)acetohydrazide :
- Reagents : 2-methylphenol, chloroacetic acid, hydrazine hydrate
- Conditions : Reflux in ethanol
- Reaction :
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Formation of the final product :
- Reagents : 2-(2-methylphenoxy)acetohydrazide, benzaldehyde
- Conditions : Acidic or basic medium at room temperature
- Reaction :
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It is believed to modulate the activity of enzymes and receptors through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. This modulation can lead to significant therapeutic effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to elucidate its efficacy and mechanism.
Pharmacological Applications
- Antimicrobial Activity
- A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | TBD | S. aureus |
| Related Compound | 32 | E. coli |
- Anticancer Activity
-
Anti-inflammatory Effects
- The compound's potential as an anti-inflammatory agent has been suggested based on its ability to inhibit pro-inflammatory cytokines in vitro.
Case Studies
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Study on Antimicrobial Efficiency
- A recent study evaluated the antimicrobial properties of several hydrazone derivatives, including those similar to this compound. The results indicated that these compounds had promising antibacterial activities against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
- Evaluation in Cancer Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
